molecular formula C22H23N5O3S2 B12147687 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12147687
M. Wt: 469.6 g/mol
InChI Key: LEJJOHIKZSBYEH-VBKFSLOCSA-N
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Description

1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidine, pyrimidine, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound under acidic conditions to form the thiazolidine ring.

    Pyrimidine Ring Construction: The pyrimidine ring is typically constructed through a cyclization reaction involving a suitable precursor such as a β-keto ester and a guanidine derivative.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Assembly: The final step involves the coupling of the thiazolidine, pyrimidine, and piperidine rings through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine and pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide:

    Other Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents may have different biological activities and applications.

    Pyrimidine Derivatives: Compounds with pyrimidine rings are widely used in medicinal chemistry for their ability to interact with various biological targets.

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows for multiple interactions with biological targets and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C22H23N5O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H23N5O3S2/c1-3-8-27-21(30)16(32-22(27)31)12-15-19(25-10-6-14(7-11-25)17(23)28)24-18-13(2)5-4-9-26(18)20(15)29/h3-5,9,12,14H,1,6-8,10-11H2,2H3,(H2,23,28)/b16-12-

InChI Key

LEJJOHIKZSBYEH-VBKFSLOCSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCC(CC4)C(=O)N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCC(CC4)C(=O)N

Origin of Product

United States

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